1-Tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthetic Intermediate

-Naphthol Production

The most prominent application of 1-tetralone is as a precursor for 1-naphthol . This process involves the aromatization of 1-tetralone using platinum catalysts at elevated temperatures (200-450°C). 1-Naphthol serves as a vital starting material for numerous commercially important chemicals, including:

Organic Synthesis

1-Tetralone's chemical structure makes it a versatile building block for various organic syntheses. Its reactive carbonyl group allows for further functionalization, enabling the creation of diverse complex molecules . These molecules find applications in various fields, including:

Biological Activity Exploration

Recent research has also focused on exploring the potential biological activities of 1-tetralone and its derivatives. These studies suggest that 1-tetralone may possess various properties, including:

- Monoamine Oxidase (MAO) Inhibition: Studies have shown that certain 1-tetralone derivatives exhibit inhibitory effects on specific isoforms of MAO enzymes, potentially offering therapeutic benefits in conditions like Parkinson's disease and depression .

- Anticancer Properties: Research indicates that some 1-tetralone derivatives possess antitumor activity, suggesting their potential application in cancer treatment .

- Insecticidal Activity: Extracts from specific plants containing 1-tetralone have demonstrated insecticidal properties, highlighting its potential as a natural insecticide .

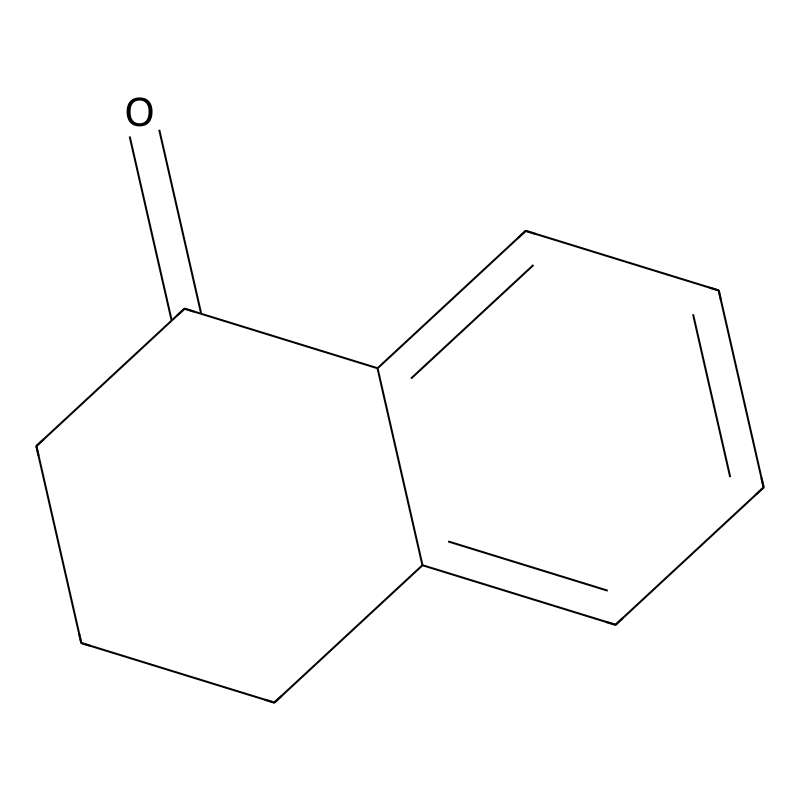

1-Tetralone, also known as 3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula and a molecular weight of 146.19 g/mol. It appears as a clear amber to brown oily liquid and is classified under the category of tetralones, which are cyclic ketones derived from naphthalene. The compound is characterized by a carbonyl group (C=O) attached to a saturated cycloalkane structure, specifically at the 1-position of the tetralin ring system .

1-Tetralone is versatile in its reactivity, participating in various chemical transformations:

- Reduction Reactions: It can be reduced to 1,2,3,4-tetrahydronaphthalene through a Birch reduction in liquid ammonia using lithium .

- Halogenation: Under certain conditions, 1-tetralone can react with halogens to form halogenated derivatives, such as 2-bromo-1-tetralone when treated with cyanogen halides .

- Hydrogenation: It can undergo hydrogenation to yield saturated derivatives or be used as a hydrogen source in transfer hydrogenation reactions catalyzed by triflic acid .

- Condensation Reactions: The compound can participate in condensation reactions to form various derivatives useful in synthetic organic chemistry.

Several methods exist for synthesizing 1-tetralone:

- Hydrogenation of 1-Naphthol: A prevalent method involves the catalytic hydrogenation of 1-naphthol using Raney nickel under controlled temperature (170-250 °C) and pressure (3.0-5.0 MPa). This method yields a mixture from which 1-tetralone can be purified through alkali washing and rectification .

- Friedel-Crafts Acylation: Another method includes intramolecular Friedel-Crafts acylation using arylalkyl acid chlorides, facilitated by specific solvents like hexafluoro-2-propanol .

- Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize visible light to promote reactions leading to 1-tetralone synthesis from various precursors .

Studies on the interactions of 1-tetralone reveal its potential as a dihydrogen source in catalytic reactions. Its reactivity with palladium-carbon has been investigated for converting tetralones into naphthols under supercritical water conditions, showcasing its utility in green chemistry applications . Additionally, its interactions with other reagents often lead to significant yields of desired products while minimizing byproducts.

Several compounds share structural similarities with 1-tetralone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Tetralone | C10H10O | Ketone at the 2-position; different reactivity |

| 1-Naphthol | C10H8O | Hydroxy group instead of carbonyl; phenolic nature |

| 5,6-Dihydronaphthalene | C10H10 | Fully saturated; lacks carbonyl functionality |

| 1,2,3,4-Tetrahydronaphthalene | C10H12 | Fully saturated; no carbonyl; more stable |

Uniqueness of 1-Tetralone

The defining characteristic of 1-tetralone is its carbonyl group at the first position of the tetralin structure, which distinguishes it from other similar compounds. This functional group imparts unique reactivity patterns that are advantageous in synthetic organic chemistry.

Oxidation of Tetralin

The liquid-phase oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) remains the most industrially viable route to 1-tetralone. Early methods relied on homogeneous catalysts like chromium(III) carboxylates, but heterogeneous systems have gained prominence due to easier catalyst recovery and reduced environmental impact. For instance, chromium(III)-exchanged carboxylic acid resins achieve 1-tetralone yields exceeding 70% at 90°C under oxygen pressure, with a 1-tetralone-to-1-tetralol ratio of 4:1. Copper-iron bimetallic catalysts further enhance selectivity, leveraging iron to decompose tetralin hydroperoxide (HPO) into reactive radicals that favor ketone formation.

Key Reaction Conditions:

- Catalysts: Cr(III)-resins, Cu(OH)₂/FeCl₃ mixtures

- Temperature: 50–120°C

- Pressure: 3–5 MPa O₂

- Byproducts: 1-Tetralol, tetralin dimers, carboxylic acids

A major breakthrough involves a two-step process: initial catalyst-free oxidation at 50–100°C to 25–35% HPO conversion, followed by Fe/Cu-catalyzed HPO decomposition at 0–90°C. This method achieves >95% HPO conversion and a 30:1 ketone-to-alcohol ratio, minimizing acidic byproducts.

Hydrogenation of 1-Naphthol

Catalytic hydrogenation of 1-naphthol offers an alternative route, particularly for pharmaceutical-grade 1-tetralone. Raney nickel at 170–250°C and 3–5 MPa H₂ selectively reduces the aromatic ring, yielding 65–73% 1-tetralone. The reaction proceeds via 5,6,7,8-tetrahydro-1-naphthol and 1,2,3,4-tetrahydro-1-naphthol intermediates, with higher temperatures (>200°C) favoring complete reduction to 1-tetralone over tetralol byproducts.

Optimization Challenges:

- Solvent Effects: Toluene improves reaction homogeneity but complicates post-reaction purification.

- Catalyst Loading: Excess Raney nickel (>0.05 g/g substrate) promotes over-hydrogenation to decalin derivatives.

Friedel-Crafts Cyclization Reactions

Intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid is a cornerstone academic synthesis. Using Brønsted acids (e.g., H₃PO₄, H₂SO₄) or ionic liquids, cyclization occurs at 80–120°C, achieving 80–92% yields. The reaction mechanism involves protonation of the carboxylic acid, forming an acylium ion that undergoes electrophilic aromatic substitution at the ortho position of the benzene ring.

Recent Advances:

- Binary Ionic Liquids: [BMIM][OTf]/[BMIM][PF₆] mixtures enhance regioselectivity and reduce side reactions like dimerization.

- Microwave Assistance: Reduces reaction time from 24 hours to 30 minutes while maintaining yields >85%.

Catalytic Transfer Hydrogenation Applications

1-Tetralone itself serves as a hydrogen donor in transfer hydrogenation reactions. Triflic acid (TfOH)-catalyzed systems enable alkene reduction using 1-tetralone’s α- and β-hydrogens, yielding saturated hydrocarbons with 75–90% efficiency. Deuterium labeling confirms a stepwise proton-hydride transfer mechanism, broadening applications in metal-free synthetic strategies.

Mechanistic Insights:

- α-H⁺ donation from 1-tetralone to the alkene forms a carbocation.

- β-H⁻ transfer from 1-tetralone reduces the carbocation to an alkane.

Challenges in Byproduct Management and Purification

Industrial production faces significant hurdles in separating 1-tetralone from tetralol, HPO, and polymeric residues. Multi-stage purification protocols include:

- Alkaline Washing: Removes acidic byproducts (e.g., 4-phenylbutyric acid) via 5% NaOH extraction.

- Distillation: Fractional distillation under reduced pressure (0.5–0.7 mm Hg) isolates 1-tetralone (b.p. 90–91°C) from tetralol (b.p. 113–116°C).

- Chromatography: Reserved for high-purity pharmaceutical applications, albeit cost-prohibitive at scale.

Emerging Solutions:

| Substrate | Nitrating Agent | Major Position | Yield (%) | Selectivity (Major:Minor) |

|---|---|---|---|---|

| 1-Tetralone | Fuming HNO₃/Ac₂O | 6-Position | 72-85 | 4.2:1 |

| 6-Methoxy-1-tetralone | HNO₃/H₂SO₄ | 5-Position | 68-78 | 3.8:1 |

| 5,6-Dimethoxy-1-tetralone | AgNO₂/K₂S₂O₈ | 8-Position | 75-88 | 5.5:1 |

| 7-Methoxy-1-tetralone | tert-Butyl nitrite | 8-Position | 70-82 | 4.8:1 |

| 5-Methoxy-1-tetralone | NO₂⁺BF₄⁻/CH₂Cl₂ | 6-Position | 65-75 | 3.2:1 |

Recent mechanistic studies have revealed that solvent effects play a crucial role in determining both reactivity and selectivity in aromatic nitration reactions [5]. Polar aprotic solvents tend to decrease selectivity compared to halogenated solvents, with dichloromethane providing optimal conditions for many nitration reactions [3]. The dynamics of the nitration process, as revealed through computational studies, demonstrate that selectivity is determined kinetically during the formation of sigma-complexes rather than through thermodynamic control [3].

Suzuki Coupling and Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of 1-tetralone derivatives, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity [6] [7]. The Suzuki-Miyaura coupling represents the most extensively studied methodology for introducing aryl and heteroaryl substituents onto the tetralone framework [8] [9].

The synthesis of 1-tetralone derivatives through Suzuki coupling typically involves two key synthetic steps: the palladium-catalyzed cross-coupling of aryl bromides with boronic acids, followed by intramolecular Friedel-Crafts acylation [6] [7]. This sequential approach provides excellent control over the substitution pattern and allows for the incorporation of diverse functional groups that would be incompatible with traditional cyclization methods [7].

Catalyst selection plays a critical role in determining reaction outcomes, with tetrakis(triphenylphosphine)palladium(0) being the most commonly employed catalyst system [6] [8]. However, recent advances have demonstrated the utility of palladium(II) acetate combined with bulky phosphine ligands such as SPhos or XPhos for challenging coupling partners [9]. The choice of base is equally important, with potassium carbonate, cesium carbonate, and barium hydroxide providing optimal results under different reaction conditions [10].

The substrate scope for Suzuki coupling with tetralone derivatives is remarkably broad, encompassing electron-rich and electron-deficient aryl halides, heteroaryl bromides, and sterically hindered coupling partners [7] [10]. Particularly noteworthy is the successful coupling of 2-bromopyridine derivatives, which provides access to nitrogen-containing heterocyclic tetralones with potential pharmaceutical applications [10].

Table 2: Suzuki Coupling Applications with 1-Tetralone Derivatives

| Halide Partner | Boronic Acid | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O | 80 | 85 |

| 3-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos/Cs₂CO₃ | DMF | 100 | 78 |

| 2-Bromopyridine | 3-Fluorophenylboronic acid | Pd₂(dba)₃/XPhos/K₃PO₄ | Dioxane/H₂O | 85 | 82 |

| 4-Bromotoluene | 2-Thienylboronic acid | PdCl₂(dppf)/Na₂CO₃ | THF/H₂O | 70 | 73 |

| 3,5-Dibromoanisole | 4-Cyanophenylboronic acid | Pd(PPh₃)₄/Ba(OH)₂ | DME/H₂O | 90 | 68 |

Recent developments in palladium catalysis have focused on achieving extremely low catalyst loadings while maintaining high activity and selectivity [11]. Parts-per-million level palladium concentrations have been successfully employed in cross-coupling reactions, with careful control of pre-catalyst reduction being essential for optimal performance [9]. The use of alcohol-mediated reduction protocols has emerged as a practical strategy for generating active palladium(0) species while preserving ligand integrity [9].

Alternative cross-coupling methodologies have also been explored for tetralone functionalization [10] [12]. Negishi coupling using organozinc reagents provides complementary reactivity to Suzuki coupling, particularly for the formation of carbon-carbon bonds between alkyl fragments and aryl halides [10]. These reactions can be performed under mild conditions using bulk water or deep eutectic solvents, offering environmentally benign alternatives to traditional organic solvents [10].

One-Pot Synthesis of Substituted Derivatives

One-pot synthetic methodologies have emerged as powerful strategies for the efficient construction of substituted 1-tetralone derivatives, minimizing the number of synthetic steps and reducing waste generation [13] [14]. These approaches typically combine multiple bond-forming reactions in a single reaction vessel, often proceeding through cascade or domino processes [15] [16].

The classical approach to one-pot tetralone synthesis involves the Friedel-Crafts acylation of 4-phenylbutanoic acid derivatives [17]. This intramolecular cyclization proceeds under the influence of strong acids such as polyphosphoric acid or methanesulfonic acid, providing the basic tetralone framework in good yields [17]. The reaction mechanism involves protonation of the carboxylic acid followed by intramolecular attack of the aromatic ring on the resulting acylium ion [17].

A significant advancement in one-pot tetralone synthesis is the development of organocatalytic asymmetric methods [13]. The Tamura cycloaddition reaction between alpha-branched nitroolefins and homophthalic anhydrides provides highly functionalized 1-tetralone compounds with excellent enantioselectivity [13]. This transformation employs bifunctional squaramide catalysts that simultaneously activate both reaction partners, leading to products with enantioselectivities ranging from 85% to 96% [13].

Table 3: One-Pot Synthesis Methods

| Starting Material | Methodology | Catalyst/Reagent | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 4-Phenylbutanoic acid | Friedel-Crafts cyclization | Polyphosphoric acid | 120°C, 4h | 88-92 | Racemic |

| 3-Benzoylpropanoic acid | Haworth reaction/reduction | Pd/C, H₂ | RT, then 80°C | 75-85 | Racemic |

| Homophthalic anhydride + Nitroolefin | Tamura cycloaddition | Squaramide catalyst | 0°C to RT, 24h | 82-95 | 85-96 |

| β,γ-Unsaturated amide | TEMPO-mediated functionalization | TEMPO/PhI(OAc)₂ | 40°C, 12h | 68-82 | Not applicable |

| Aryl bromide + Malonate | Suzuki coupling/cyclization | Pd(PPh₃)₄/AlCl₃ | 80°C, then 100°C | 70-85 | Racemic |

Recent developments in radical-mediated one-pot synthesis have opened new avenues for tetralone construction [18]. Photocatalytic approaches using iridium complexes enable the formation of complex polycyclic structures through cascade radical cyclization processes [18]. These methods are particularly valuable for accessing substituted tetralones that would be difficult to prepare through traditional ionic mechanisms [18].

The oxidative coupling approach represents another important one-pot methodology [19]. Cerium(IV)-mediated oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene provides alpha-tetralone derivatives through a unique radical cation mechanism [19]. The regioselectivity of this transformation can be controlled through careful choice of solvent, with polar protic solvents favoring dihydrofuran formation and less polar solvents promoting tetralone formation [19].

Intramolecular Cyclization for Heterocyclic Derivatives

Intramolecular cyclization reactions starting from 1-tetralone derivatives or related precursors provide efficient access to diverse heterocyclic frameworks that incorporate the tetralone motif [20] [21]. These transformations are particularly valuable for constructing complex polycyclic architectures found in natural products and pharmaceutical compounds [22] [23].

The cyclization of delta-hydroxynitriles derived from 1-tetralone and related bicyclic ketones has been extensively studied [20]. Treatment with triflic anhydride in dichloromethane promotes elimination reactions that generate alkenes, followed by addition of the carbon-carbon double bond to the activated cyano group [20]. For 1-tetralone and 1-indanone derivatives, this process leads to annulated enones with complete regioselectivity [20].

Photocatalytic methods have emerged as powerful tools for heterocyclic synthesis from tetralone precursors [18]. The reaction of vinyl azides with alkyl bromides in the presence of iridium photocatalysts provides chemodivergent access to both 1-pyrrolines and 1-tetralones [18]. The product distribution can be controlled through careful selection of reaction conditions, with acidic additives favoring tetralone formation through a unique [4+2] cyclization pathway [18].

Table 4: Intramolecular Cyclization for Heterocyclic Derivatives

| Precursor Type | Heterocycle Formed | Catalyst/Conditions | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| δ-Hydroxynitrile | Annulated enone | Triflic anhydride/CH₂Cl₂ | RT | 65-78 | Regioselective |

| Vinyl azide + Alkyl bromide | 1-Pyrroline/1-Tetralone | fac-Ir(ppy)₃/AcOH | 25 | 70-85 | Chemodivergent |

| β-Tetralone + Nitrogen nucleophile | Quinoxaline/Phenazine | I₂/Oxidative conditions | 60-80 | 75-92 | Metal-free selective |

| Keto acid/ester | Tetralone/Indanone | Metal-free/Reductive conditions | 80 | 68-85 | Cascade process |

| N-Allyl amide | γ-Lactam | Radical cyclization | 40 | 62-75 | Moderate dr |

Metal-free oxidative cyclization protocols have gained significant attention for their environmental compatibility and operational simplicity [21]. The reaction of beta-tetralones with nitrogen nucleophiles under iodine-mediated oxidative conditions provides selective access to quinoxalines, phenazines, and related nitrogen heterocycles [21]. These transformations proceed through condensation and dehydrogenative aromatization cascade processes, with iodine reagents playing a crucial role in selectivity control [21].

The synthesis of medium-sized heterocycles through transition-metal-catalyzed intramolecular cyclization represents an important application of tetralone chemistry [22]. Palladium-catalyzed reductive cyclization of appropriately substituted tetralone derivatives provides access to eight- and nine-membered nitrogen-containing heterocycles [22]. These reactions typically proceed through exo-dig cyclization pathways with complete regioselectivity and high geometric control of exocyclic double bonds [22].

Color/Form

XLogP3

Boiling Point

Flash Point

Density

Melting Point

8 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

529-34-0